N'-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-N-propylbutanediamide
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Overview
Description
N’-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-N-propylbutanediamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a difluorophenyl group attached to a piperidine ring, which is further linked to a propylbutanediamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-N-propylbutanediamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a difluorobenzene derivative and a suitable nucleophile.
Attachment of the Propylbutanediamide Moiety: The final step involves the coupling of the piperidine derivative with a propylbutanediamide precursor under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of N’-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-N-propylbutanediamide may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-N-propylbutanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-N-propylbutanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-N-propylbutanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-N-methylbutanediamide
- N’-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-N-ethylbutanediamide
- N’-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-N-butylbutanediamide
Uniqueness
N’-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-N-propylbutanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, or selectivity in various applications.
Properties
IUPAC Name |
N'-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-N-propylbutanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F2N3O2/c1-2-9-22-18(25)5-6-19(26)23-15-7-10-24(11-8-15)13-14-3-4-16(20)17(21)12-14/h3-4,12,15H,2,5-11,13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRCFQPBSXXYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC(=O)NC1CCN(CC1)CC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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